Tetrahydro-n-methyl-1-naphthalenamine hydrochloride
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Overview
Description
trans-(+/-)-4-(4-BroMophenyl)-1,2,3,4-: is a compound that belongs to the class of boronic esters. These compounds are highly valuable in organic synthesis due to their ability to form stable complexes with various organic molecules. Boronic esters are particularly useful in the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(+/-)-4-(4-BroMophenyl)-1,2,3,4- typically involves the reaction of phenylboronic acid with pinacol in the presence of a catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of boronic esters, including trans-(+/-)-4-(4-BroMophenyl)-1,2,3,4-, involves large-scale reactions in reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors has been explored to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boronic esters can undergo oxidation reactions to form boronic acids. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reduction of boronic esters can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Boronic esters can participate in substitution reactions, particularly in the presence of palladium catalysts, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, aqueous conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Palladium catalysts, organic solvents like THF or toluene.
Major Products:
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted organic molecules depending on the reactants used
Scientific Research Applications
Chemistry: Boronic esters are used as building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Biology: In biological research, boronic esters are used to design enzyme inhibitors and as probes for detecting biomolecules .
Medicine: Boronic esters are explored for their potential in drug delivery systems and as boron carriers for neutron capture therapy, a type of cancer treatment .
Industry: In the industrial sector, boronic esters are used in the production of polymers and as intermediates in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of trans-(+/-)-4-(4-BroMophenyl)-1,2,3,4- involves its ability to form stable complexes with organic molecules. This property is utilized in various chemical reactions, particularly in the formation of carbon-carbon bonds. The molecular targets and pathways involved include the interaction with palladium catalysts in substitution reactions and the formation of boronic acid derivatives through oxidation .
Comparison with Similar Compounds
- Phenylboronic acid
- Pinacol boronic ester
- 4-Bromophenylboronic acid
Comparison: Trans-(+/-)-4-(4-BroMophenyl)-1,2,3,4- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to phenylboronic acid, it has enhanced stability and reactivity in substitution reactions. Pinacol boronic ester, on the other hand, is more commonly used in oxidation reactions due to its susceptibility to hydrolysis .
Properties
IUPAC Name |
4-(4-bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGRVQZKRCFTHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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